

Spectroscopic Profile of 1-(4-Nitrophenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Nitrophenyl)piperidine**, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectral data and the experimental protocols utilized for their acquisition. All quantitative data are presented in structured tables for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-(4-Nitrophenyl)piperidine**. The following sections detail the ^1H and ^{13}C NMR data.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1-(4-Nitrophenyl)piperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.07	d, J = 9 Hz	2H	Aromatic CH (ortho to NO ₂)
6.77	d, J = 9 Hz	2H	Aromatic CH (meta to NO ₂)
3.43	t, J = 3 Hz	4H	-N-CH ₂ - (piperidine)
1.67	m	6H	-CH ₂ - (piperidine)

Source: Royal Society of Chemistry, Electronic Supplementary Information.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **1-(4-Nitrophenyl)piperidine**

Chemical Shift (δ) ppm	Assignment
~152	Quaternary Aromatic C-NO ₂
~140	Quaternary Aromatic C-N
~126	Aromatic CH (ortho to NO ₂)
~112	Aromatic CH (meta to NO ₂)
~50	-N-CH ₂ - (piperidine)
~25	-CH ₂ - (piperidine, meta to N)
~24	-CH ₂ - (piperidine, para to N)

Note: The chemical shifts are estimated based on typical values for similar structures and data for related compounds.

Experimental Protocol for NMR Spectroscopy

The following provides a generalized experimental protocol for acquiring NMR spectra of organic compounds like **1-(4-Nitrophenyl)piperidine**.

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** A 300 MHz NMR spectrometer is utilized for ^1H NMR data acquisition.
- **Data Acquisition:** The spectrum is acquired at room temperature. For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single peaks for each unique carbon atom.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in **1-(4-Nitrophenyl)piperidine** based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for **1-(4-Nitrophenyl)piperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (piperidine)
~1590, ~1490	Strong	Aromatic C=C stretch
~1500, ~1330	Strong	Asymmetric & Symmetric NO ₂ stretch
~1250	Strong	Aromatic C-N stretch
~1110	Medium	Aliphatic C-N stretch (piperidine)
~830	Strong	para-disubstituted benzene C-H bend

Note: The absorption bands are estimated based on characteristic infrared group frequencies and data from similar compounds.

Experimental Protocol for FT-IR Spectroscopy

The following outlines a typical procedure for obtaining an FT-IR spectrum.

- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the pure KBr pellet or salt plate is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-(4-Nitrophenyl)piperidine**.

Table 4: Mass Spectrometry Data for **1-(4-Nitrophenyl)piperidine**

m/z	Relative Intensity	Assignment
206	High	Molecular Ion [M] ⁺
176	Moderate	[M - NO] ⁺
160	Moderate	[M - NO ₂] ⁺
134	Moderate	
106	High	
77	Moderate	[C ₆ H ₅] ⁺

Source: NIST Chemistry WebBook.[\[2\]](#)

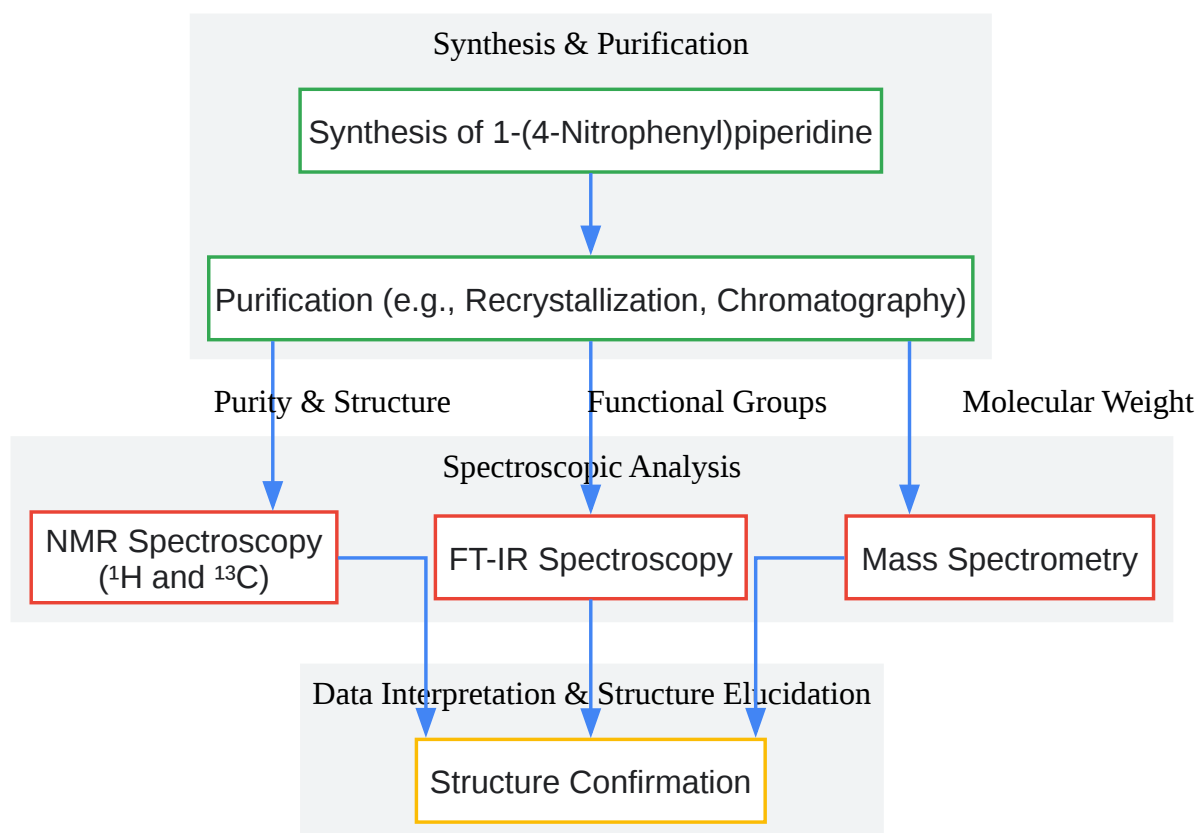
Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum via electron ionization.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion). This is known as Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- **Detection:** The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Experimental Workflow

The characterization of **1-(4-Nitrophenyl)piperidine** follows a logical workflow to ensure a comprehensive understanding of its chemical structure and properties.



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Caption: A workflow for the synthesis, purification, and spectroscopic characterization of **1-(4-Nitrophenyl)piperidine**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Nitrophenyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293623#spectroscopic-data-of-1-4-nitrophenyl-piperidine]

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